(4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is a compound that has recently gained attention in the scientific community due to its potential applications in various industries. This compound is characterized by its unique structure, which includes a quinoline moiety, a piperidine ring, and a thiophene group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. One common synthetic route includes the following steps:
Preparation of Quinoline Intermediate: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Formation of Piperidine Intermediate: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.
Coupling Reaction: The quinoline and piperidine intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the (quinolin-8-yloxy)piperidine derivative.
Introduction of Thiophene Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline or piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or thiophene moieties, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or piperidine derivatives.
Substitution: Substituted quinoline or thiophene derivatives.
Scientific Research Applications
(4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Binding to Enzymes: The quinoline moiety can interact with enzymes involved in key biological processes, inhibiting their activity and leading to therapeutic effects.
Modulation of Receptors: The piperidine ring can bind to various receptors in the body, modulating their activity and influencing physiological responses.
Disruption of Cellular Processes: The thiophene group can interfere with cellular processes such as DNA replication and protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(4-(Quinolin-8-yloxy)piperidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(4-(Quinolin-8-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.
(4-(Quinolin-8-yloxy)piperidin-1-yl)(benzofuran-2-yl)methanone: Similar structure but with a benzofuran ring instead of a thiophene ring.
Uniqueness
(4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-quinolin-8-yloxypiperidin-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(17-7-3-13-24-17)21-11-8-15(9-12-21)23-16-6-1-4-14-5-2-10-20-18(14)16/h1-7,10,13,15H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGFZKPGNOIFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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